molecular formula C40H38 B14266882 1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene) CAS No. 135803-95-1

1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)

Cat. No.: B14266882
CAS No.: 135803-95-1
M. Wt: 518.7 g/mol
InChI Key: UZJBMFKPSFPXIJ-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene) is an organic compound characterized by its complex structure, which includes multiple ethene and methylbenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’‘,1’‘’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene) typically involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with ethene derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’‘,1’‘’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrocarbon derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1,1’,1’‘,1’‘’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’- (2,5-Dimethyl-1,4-phenylene)bis (N,N,N-trimethylmethanaminium) chloride
  • 1,1’- (2,5-Dimethyl-1,4-phenylene)bis (thiourea)
  • 1,1’- (1,3-phenylene)bis (2,5-dimethylpyrrole)

Uniqueness

1,1’,1’‘,1’‘’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene) is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

135803-95-1

Molecular Formula

C40H38

Molecular Weight

518.7 g/mol

IUPAC Name

1,4-bis[2,2-bis(4-methylphenyl)ethenyl]-2,5-dimethylbenzene

InChI

InChI=1S/C40H38/c1-27-7-15-33(16-8-27)39(34-17-9-28(2)10-18-34)25-37-23-32(6)38(24-31(37)5)26-40(35-19-11-29(3)12-20-35)36-21-13-30(4)14-22-36/h7-26H,1-6H3

InChI Key

UZJBMFKPSFPXIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=CC(=C(C=C2C)C=C(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C)C5=CC=C(C=C5)C

Origin of Product

United States

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